molecular formula C11H13BrN4O4 B2654188 ethyl 3-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate CAS No. 946260-90-8

ethyl 3-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate

Cat. No. B2654188
CAS RN: 946260-90-8
M. Wt: 345.153
InChI Key: ALWAAXKVAIEIMM-UHFFFAOYSA-N
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Description

Ethyl 3-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Br-PPMP and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-aryl-2-bromo propanoates, similar in structure to the specified compound, have been utilized in the synthesis of thiazolidinones with potential antimicrobial properties. This synthesis demonstrates the compound's role in producing derivatives with biological activity, specifically those with selective antimicrobial effects against certain microbes. The activity of these compounds suggests their potential application in developing new antimicrobial agents (В. М. Цялковский et al., 2005).

Synthetic Applications

The compound and its derivatives have been explored in synthetic chemistry for the preparation of highly functionalized molecules. For example, ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate, a compound with a similar functional group arrangement, was epoxidized and further transformed into various cyclic and acyclic products through epoxide opening reactions. This application highlights the compound's versatility in organic synthesis, enabling the creation of complex molecules with potential applications in material science and pharmaceuticals (Martin Eipert et al., 2003).

Biofuel Production

The synthesis of methyl propanoate from ethyl propanoate derivatives, including compounds structurally related to the queried chemical, has been explored using Baeyer-Villiger monooxygenases. This research points to the compound's potential application in biofuel production, demonstrating its utility in generating key precursors for polymethyl methacrylates, a component of various biofuels (Hugo L van Beek et al., 2014).

Material Science and Catalysis

In material science, the compound's derivatives have been investigated for their role in the synthesis of polymers and catalysts. For instance, ethyl 3-(acryloyloxy)methyloxetane, bearing resemblance in its functional groups, was polymerized via atom transfer radical polymerization. This research illustrates the compound's application in developing novel polymeric materials with potential uses in coatings, adhesives, and as components in electronic devices (N. K. Singha et al., 2005).

properties

IUPAC Name

ethyl 3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4/c1-3-20-6(17)4-5-16-7-8(13-10(16)12)15(2)11(19)14-9(7)18/h3-5H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWAAXKVAIEIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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